

Spectroscopic Profile of 4-Aminoazobenzene: A Technical Guide

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Compound of Interest

Compound Name: 4-Aminoazobenzene

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This technical guide provides an in-depth overview of the spectroscopic properties of **4-Aminoazobenzene**, a versatile organic compound with applications in dye manufacturing, analytical chemistry, and as a potential pharmacophore. The following sections detail its Ultraviolet-Visible (UV-Vis), Nuclear Magnetic Resonance (NMR), and Infrared (IR) spectroscopic data, along with the methodologies for their acquisition.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy reveals the electronic transitions within a molecule. **4-Aminoazobenzene** exhibits characteristic absorption bands in the UV and visible regions, which are influenced by the solvent environment. The primary absorptions are attributed to $\pi \rightarrow \pi^*$ and $n \rightarrow \pi^*$ transitions of the azobenzene chromophore.

UV-Vis Absorption Data

The absorption maxima (λ_{max}) of **4-Aminoazobenzene** in various solvents are summarized in the table below. The observed solvatochromism, a shift in λ_{max} with solvent polarity, is a notable feature.

Solvent	λ_{max} (nm)
Cyclohexane	379
Dichloromethane	399
Dioxane	401
Ethanol	405.5
Butanol	405
Acetone	405
DMSO	415.5

Table 1: UV-Vis absorption maxima of **4-Aminoazobenzene** in different solvents. Data compiled from various sources.[\[1\]](#)[\[2\]](#)[\[3\]](#)

Experimental Protocol for UV-Vis Spectroscopy

A standard protocol for obtaining the UV-Vis spectrum of **4-Aminoazobenzene** is as follows:

- Solution Preparation: Prepare a stock solution of **4-Aminoazobenzene** in the desired spectroscopic grade solvent at a concentration of approximately 5×10^{-5} M.[\[4\]](#) Further dilutions can be made to ensure the absorbance falls within the linear range of the spectrophotometer (typically 0.1 to 1.0 AU).
- Instrumentation: Use a dual-beam UV-Vis spectrophotometer.
- Measurement:
 - Fill a quartz cuvette with the pure solvent to be used as a reference.
 - Rinse a second quartz cuvette with the sample solution before filling it.
 - Record a baseline spectrum with the solvent-filled cuvettes in both the sample and reference beams.
 - Replace the solvent in the sample cuvette with the **4-Aminoazobenzene** solution.

- Scan the spectrum over a wavelength range of 250–700 nm.^[4]
- Identify the wavelength of maximum absorbance (λ_{max}).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the molecular structure of **4-Aminoazobenzene** by probing the magnetic properties of its atomic nuclei, primarily ^1H and ^{13}C .

^1H and ^{13}C NMR Spectroscopic Data

The chemical shifts (δ) for **4-Aminoazobenzene** are presented below. The specific solvent and instrument frequency can influence the exact chemical shift values.

^1H NMR Data

Chemical Shift (ppm)	Multiplicity	Integration	Assignment
~7.8-7.9	m	4H	Protons on the unsubstituted phenyl ring
~7.4-7.5	m	3H	Protons on the unsubstituted phenyl ring
~6.7	d	2H	Protons ortho to $-\text{NH}_2$
~4.0	br s	2H	$-\text{NH}_2$

Table 2: Approximate ^1H NMR chemical shifts for **4-Aminoazobenzene**. The exact values can vary with solvent and instrument.

^{13}C NMR Data

Chemical Shift (ppm)	Assignment
~152	C-N (amino-substituted ring)
~147	C-N=N
~130	Unsubstituted phenyl ring
~129	Unsubstituted phenyl ring
~124	Amino-substituted ring
~122	Unsubstituted phenyl ring
~114	C ortho to -NH ₂

Table 3: Approximate ¹³C NMR chemical shifts for **4-Aminoazobenzene**. The exact values can vary with solvent and instrument.

Experimental Protocol for NMR Spectroscopy

The following is a general procedure for acquiring NMR spectra of **4-Aminoazobenzene**:

- Sample Preparation: Dissolve approximately 5-20 mg of **4-Aminoazobenzene** in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. The solution should be homogeneous and free of particulate matter.
- Instrumentation: Utilize a high-resolution NMR spectrometer, for instance, a 400 MHz or 500 MHz instrument.^[5]
- Data Acquisition:
 - Tune and shim the spectrometer to optimize the magnetic field homogeneity.
 - For ¹H NMR, acquire the spectrum using a standard pulse sequence.
 - For ¹³C NMR, a proton-decoupled pulse sequence is typically used to simplify the spectrum.

- Process the raw data by applying Fourier transformation, phase correction, and baseline correction.
- Reference the chemical shifts to an internal standard, such as tetramethylsilane (TMS) at 0.00 ppm.^[5]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

IR Spectroscopic Data

The characteristic infrared absorption bands for **4-Aminoazobenzene** are listed below.

Wavenumber (cm ⁻¹)	Intensity	Assignment
3400-3250	Medium	N-H stretching (primary amine)
3100-3000	Strong	C-H stretching (aromatic)
~1600, ~1500, ~1450	Medium-Strong	C=C stretching (aromatic ring)
1650-1580	Medium	N-H bending (primary amine)
~1400	Weak	N=N stretching (azo group)
1335-1250	Strong	C-N stretching (aromatic amine)
900-675	Strong	C-H out-of-plane bending (aromatic)

Table 4: Characteristic FT-IR absorption bands for **4-Aminoazobenzene**.^[6]

Experimental Protocol for FT-IR Spectroscopy

For a solid sample like **4-Aminoazobenzene**, the following methods are commonly used for FT-IR analysis:

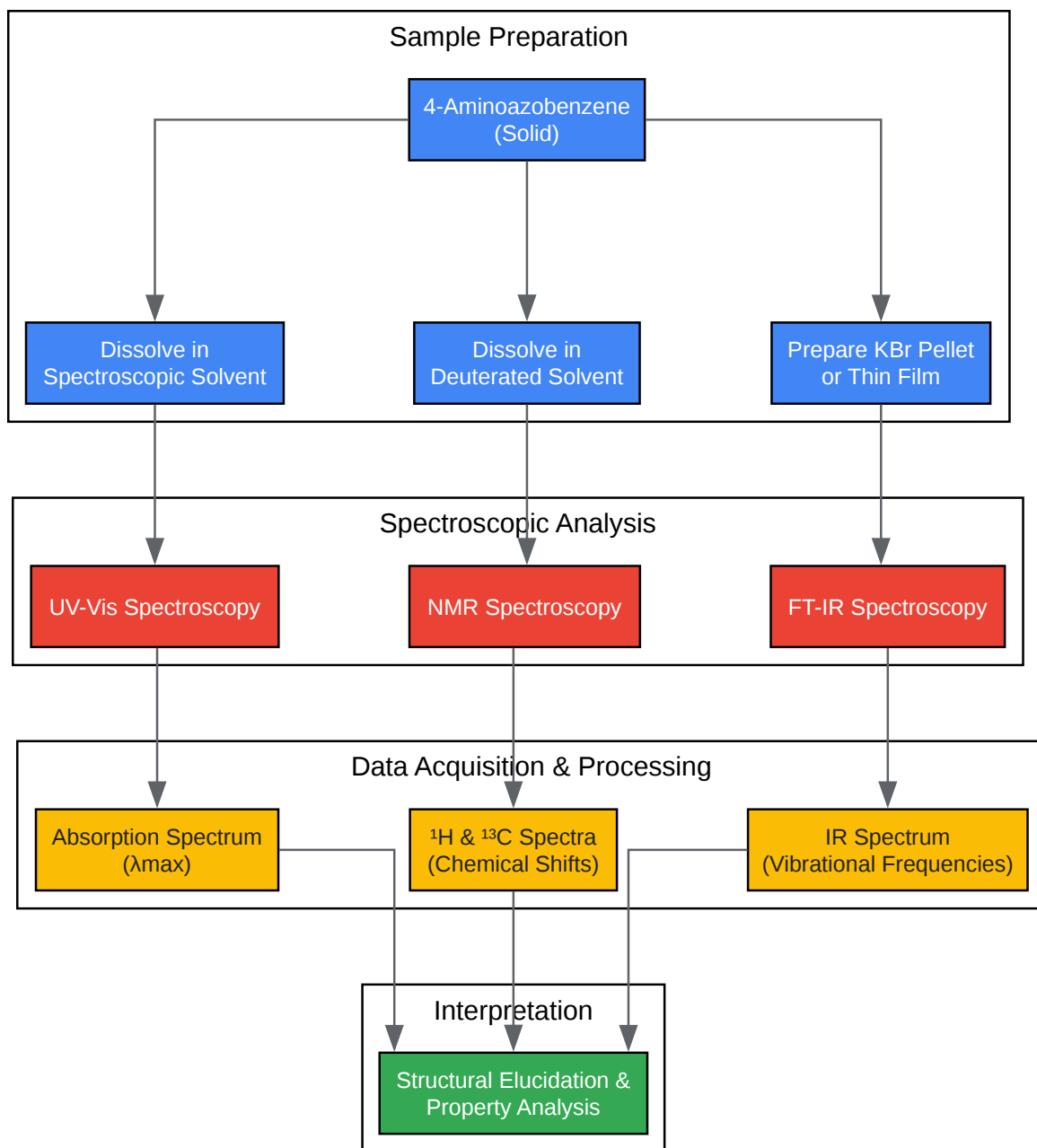
- Sample Preparation (KBr Pellet Method):

- Grind 1-2 mg of **4-Aminoazobenzene** with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar and pestle until a fine, homogeneous powder is obtained.
- Place the mixture in a pellet press and apply pressure to form a thin, transparent pellet.
- Sample Preparation (Thin Film Method):
 - Dissolve a small amount of **4-Aminoazobenzene** in a volatile organic solvent (e.g., dichloromethane or acetone).^[7]
 - Apply a drop of the solution onto a salt plate (e.g., NaCl or KBr) and allow the solvent to evaporate, leaving a thin film of the compound on the plate.^{[7][8]}
- Measurement:
 - Place the prepared sample (KBr pellet or thin film on a salt plate) in the sample holder of an FT-IR spectrometer.
 - Record the spectrum, typically over a range of 4000 to 400 cm^{-1} .
 - Collect a background spectrum of the empty sample holder (or a pure KBr pellet) to subtract from the sample spectrum.

Experimental Workflow Visualization

The logical flow for the spectroscopic analysis of **4-Aminoazobenzene** is depicted in the following diagram.

Workflow for Spectroscopic Analysis of 4-Aminoazobenzene

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Caption: Spectroscopic Analysis Workflow.

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